molecular formula C14H8N2O4S B12616345 4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid CAS No. 879894-25-4

4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid

Cat. No.: B12616345
CAS No.: 879894-25-4
M. Wt: 300.29 g/mol
InChI Key: XXRDCNZIPQPETI-UHFFFAOYSA-N
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Description

4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid is a heterocyclic compound that features a benzothiazole ring system substituted with a nitro group at the 6th position and a benzoic acid moiety at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid typically involves the condensation of 2-aminobenzenethiol with 4-nitrobenzoyl chloride under reflux conditions in acetic acid for several hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions can also be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

    Condensation: The carboxylic acid group can participate in condensation reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Electrophilic reagents such as bromine or chlorine in the presence of a Lewis acid catalyst.

    Condensation: Alcohols or amines in the presence of a dehydrating agent like thionyl chloride.

Major Products

    Reduction: 4-(6-Amino-1,3-benzothiazol-2-yl)benzoic acid.

    Substitution: Halogenated derivatives of the benzothiazole ring.

    Condensation: Esters or amides of this compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-(6-Methyl-1,3-benzothiazol-2-yl)benzoic acid
  • 4-(6-Chloro-1,3-benzothiazol-2-yl)benzoic acid
  • 4-(6-Amino-1,3-benzothiazol-2-yl)benzoic acid

Uniqueness

4-(6-Nitro-1,3-benzothiazol-2-yl)benzoic acid is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This makes it particularly effective in certain biological applications, such as antimicrobial and anticancer activities, compared to its methyl, chloro, or amino-substituted analogs .

Properties

CAS No.

879894-25-4

Molecular Formula

C14H8N2O4S

Molecular Weight

300.29 g/mol

IUPAC Name

4-(6-nitro-1,3-benzothiazol-2-yl)benzoic acid

InChI

InChI=1S/C14H8N2O4S/c17-14(18)9-3-1-8(2-4-9)13-15-11-6-5-10(16(19)20)7-12(11)21-13/h1-7H,(H,17,18)

InChI Key

XXRDCNZIPQPETI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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